methyl 6-bromopyridazine-4-carboxylate
Description
Methyl 6-bromopyridazine-4-carboxylate is a heterocyclic compound featuring a pyridazine core substituted with a bromine atom at the 6-position and a methyl ester group at the 4-position. Pyridazine derivatives are of significant interest in medicinal chemistry and materials science due to their electron-deficient aromatic system, which facilitates diverse reactivity and intermolecular interactions.
Properties
CAS No. |
1402672-43-8 |
|---|---|
Molecular Formula |
C6H5BrN2O2 |
Molecular Weight |
217 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The introduction of bromine at the 6-position of pyridazine rings often relies on electrophilic aromatic substitution (EAS) or directed metalation strategies. In EAS, the electron-withdrawing carboxylate group at position 4 directs bromination to the meta position (C6) due to its deactivating effect. A representative procedure involves treating methyl pyridazine-4-carboxylate with bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) at 0–25°C . This method achieves moderate yields (45–60%) but requires careful control of stoichiometry to avoid di-bromination.
An alternative approach employs N-bromosuccinimide (NBS) under radical initiation conditions. For example, irradiation with UV light in carbon tetrachloride (CCl₄) selectively brominates the 6-position, albeit with lower efficiency (30–40% yield) . The radical pathway minimizes polybromination but is less practical for large-scale synthesis due to safety concerns with CCl₄.
Diazotization and Sandmeyer Bromination
Diazotization of 6-aminopyridazine-4-carboxylic acid followed by Sandmeyer bromination offers a reliable route to 6-bromopyridazine-4-carboxylic acid, which is subsequently esterified. This two-step process adapts methodologies from pyridine chemistry :
-
Diazotization : Treatment of 6-aminopyridazine-4-carboxylic acid with hydrobromic acid (HBr) and sodium nitrite (NaNO₂) at −10°C generates the diazonium salt.
-
Bromination : Heating the diazonium salt with copper(I) bromide (CuBr) in aqueous HBr replaces the amino group with bromine, yielding 6-bromopyridazine-4-carboxylic acid (78–85% yield) .
The carboxylic acid is then esterified using methanol and p-toluenesulfonic acid (PTSA) as a catalyst. Refluxing for 6–8 hours achieves near-quantitative conversion to methyl 6-bromopyridazine-4-carboxylate, with isolation via recrystallization from a methanol/water mixture .
Pd-Catalyzed Alkoxycarbonylation
Palladium-catalyzed carbonylation provides a modern alternative for introducing ester groups. Starting from 6-bromo-4-iodopyridazine, a one-pot alkoxycarbonylation reaction with carbon monoxide (CO) and methanol in the presence of Pd(PPh₃)₄ and a base (e.g., triethylamine) directly yields the target compound . Key advantages include:
-
Regioselectivity : The iodide at C4 ensures precise carbonyl insertion.
-
Yield : 70–80% under optimized conditions (80°C, 20 bar CO) .
This method avoids the need for pre-functionalized carboxylic acids but requires specialized equipment for handling CO gas.
Cyclization of Hydrazine Derivatives
Pyridazine rings can be constructed via cyclocondensation of 1,4-diketones with hydrazines. For this compound, a diketone bearing bromine and methyl ester groups is reacted with hydrazine hydrate:
This method faces challenges in diketone synthesis, often requiring multi-step preparation from brominated precursors. Reported yields range from 50–65% .
Comparative Analysis of Methods
| Method | Key Steps | Yield (%) | Scalability | Limitations |
|---|---|---|---|---|
| Electrophilic Bromination | Br₂, FeBr₃, 0–25°C | 45–60 | Moderate | Di-bromination side products |
| Sandmeyer Bromination | Diazotization, CuBr, HBr | 78–85 | High | Requires amino precursor |
| Pd-Catalyzed Carbonylation | Pd(PPh₃)₄, CO, MeOH | 70–80 | Low | CO handling, cost |
| Cyclization | Hydrazine, 1,4-diketone | 50–65 | Moderate | Complex diketone synthesis |
Industrial Considerations
For large-scale production, the Sandmeyer bromination route is favored due to its high yield and reliance on inexpensive reagents. However, the Pd-catalyzed method offers superior atom economy and is preferable for low-volume, high-value applications. Recent advances in flow chemistry have enabled safer CO utilization in alkoxycarbonylation, potentially enhancing its industrial viability .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromopyridazine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the pyridazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while reduction and oxidation reactions can lead to different functionalized compounds.
Scientific Research Applications
Organic Synthesis
Methyl 6-bromopyridazine-4-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions such as substitution and reduction makes it valuable in creating diverse derivatives.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized in the development of new drugs targeting neurological disorders, inflammatory diseases, and cancers. Its unique structural features allow it to interact with specific biological targets, making it a candidate for drug design .
Biological Research
This compound is employed in biological research to study enzyme inhibitors and receptor modulators. Its reactivity allows for the exploration of biochemical pathways relevant to disease mechanisms, providing insights into potential therapeutic interventions.
Industrial Applications
This compound is also used in the production of specialty chemicals and materials. Its applications extend to various sectors including agrochemicals, where it can be used to synthesize herbicides and pesticides.
Case Study 1: Drug Development
Research has demonstrated that derivatives of this compound exhibit promising activity against specific targets involved in neurological diseases. In vitro studies showed that these derivatives can inhibit enzyme activity related to neuroinflammation.
Case Study 2: Agrochemical Synthesis
A study on the use of this compound in synthesizing new herbicides revealed that modifications to its structure could enhance efficacy against resistant weed species while minimizing environmental impact .
Mechanism of Action
The mechanism of action of methyl 6-bromopyridazine-4-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
- Bromine vs. For example, bromine’s electron-withdrawing nature may lower the electron density of the pyridazine ring, altering its reactivity in cross-coupling reactions.
- Ester Group Variations : Replacing the methyl ester with ethyl or benzyl esters would increase lipophilicity, as seen in methyl salicylate derivatives . However, the methyl ester’s compact size may improve crystallinity, a property critical for structural analysis via X-ray crystallography (e.g., SHELX , ORTEP ).

Physical and Chemical Properties (Hypothetical Data Table)
| Property | Methyl 6-Bromopyridazine-4-carboxylate | Methyl 6-Chloropyridazine-4-carboxylate | Methyl Pyridazine-4-carboxylate |
|---|---|---|---|
| Molecular Weight (g/mol) | ~231.03 | ~186.59 | ~168.15 |
| Melting Point (°C) | 120–125 (estimated) | 95–100 (estimated) | 80–85 (estimated) |
| Solubility in CHCl₃ | High | High | Moderate |
| Reactivity in Suzuki Coupling | High (Br acts as leaving group) | Moderate (Cl less reactive) | N/A |
Note: Data inferred from pyridazine analogs and methyl ester properties .
Hydrogen Bonding and Crystallography
This contrasts with non-halogenated analogs like methyl pyridazine-4-carboxylate, which rely on conventional hydrogen bonds (N–H···O or O–H···N) for supramolecular organization . Computational studies using puckering coordinates (e.g., Cremer-Pople parameters ) could further elucidate ring conformation differences between saturated and unsaturated pyridazine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

